methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate
Description
Methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a furan moiety, an indole ring, and a methyl benzoate group. The compound’s synthesis likely involves multi-step reactions, including condensation and cyclization, similar to methods reported for analogs (e.g., using Na₂S₂O₅ in DMF or carbon disulfide under reflux) .
Properties
IUPAC Name |
methyl 4-[[2-[3-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]indol-1-yl]acetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18N4O5/c1-31-24(30)15-8-10-16(11-9-15)25-21(29)14-28-13-18(17-5-2-3-6-19(17)28)22-26-27-23(33-22)20-7-4-12-32-20/h2-13H,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJSMNRLDLGGSCX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC(=O)CN2C=C(C3=CC=CC=C32)C4=NN=C(O4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate typically involves multi-step organic reactions. The synthetic route may include the formation of the furan and oxadiazole rings, followed by their coupling with the indole moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound. Industrial production methods would likely involve optimization of these conditions to maximize yield and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized under specific conditions to form furan derivatives.
Reduction: The oxadiazole ring can be reduced to form different products.
Substitution: The indole moiety can participate in electrophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 4-(2-(3-(5-(furan-2-yl)-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Researchers are exploring its potential as a therapeutic agent due to its unique structural features.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The furan and oxadiazole rings may interact with enzymes or receptors, leading to a biological response. The indole moiety can also play a role in binding to specific targets, influencing the compound’s overall activity. The exact pathways and targets depend on the specific application being studied.
Comparison with Similar Compounds
Structural Features and Functional Groups
The target compound’s unique structure combines a 1,3,4-oxadiazole linked to a furan-2-yl group, an indole ring, and a methyl benzoate moiety. Below is a comparative analysis with structurally related compounds:
Key Observations :
- Oxadiazole vs.
- Furan vs.
- Indole substitution : The indol-1-yl group in the target compound differs from indol-3-yl derivatives (e.g., ), which could alter receptor interactions .
Q & A
Q. What are the recommended synthetic routes and critical reaction conditions for this compound?
The synthesis involves multi-step reactions typical of heterocyclic systems. Key steps include:
- Coupling reactions : The 1,3,4-oxadiazole ring can be synthesized via cyclization of acylthiosemicarbazides under oxidative conditions (e.g., using POCl₃ or H₂SO₄) .
- Indole functionalization : The furan-substituted oxadiazole is introduced to the indole core via nucleophilic substitution or palladium-catalyzed cross-coupling .
- Acetamido linker formation : The final coupling between the indole-oxadiazole-furan moiety and the methyl benzoate group is achieved using carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous DMF .
Critical conditions : Maintain anhydrous environments for coupling steps, control reaction temperatures (typically 0–60°C), and use catalysts like nickel ferrite nanoparticles to enhance yields .
Q. Which spectroscopic techniques are most effective for confirming the structure and purity of this compound?
- ¹H/¹³C-NMR : Assign peaks for the furan (δ 6.3–7.2 ppm), oxadiazole (C=O at ~170 ppm), and indole NH (δ ~10 ppm) .
- IR spectroscopy : Confirm carbonyl stretches (amide C=O at ~1650 cm⁻¹, oxadiazole C=N at ~1600 cm⁻¹) .
- LC-MS/HPLC : Validate molecular ion peaks (e.g., [M+H]⁺) and purity (>95%) under gradient elution with C18 columns .
Q. What preliminary biological activities have been reported for structurally similar compounds?
Analogous indole-oxadiazole hybrids exhibit:
- Antimicrobial activity : MIC values of 8–32 µg/mL against Gram-positive bacteria (e.g., S. aureus) via membrane disruption .
- Anticancer potential : IC₅₀ of 10–50 µM in breast cancer cell lines (MCF-7) through apoptosis induction .
- Antioxidant effects : DPPH radical scavenging at 60–80% efficiency (50 µM) .
Advanced Research Questions
Q. How can reaction yields be optimized for the oxadiazole-indole coupling step?
- Solvent selection : Use DMF or DCM for improved solubility of intermediates .
- Catalyst screening : Nickel ferrite nanoparticles (5–10 mol%) enhance reaction rates and yields (from 60% to 85%) by promoting electron transfer .
- Temperature control : Reflux (80–100°C) for cyclization steps vs. ice-cold conditions for acid-sensitive intermediates .
Q. How can researchers address discrepancies in observed vs. predicted bioactivity profiles?
- Structural analogs : Compare bioactivity of derivatives with modified substituents (e.g., replacing furan with thiophene) to identify pharmacophore requirements .
- Molecular docking : Simulate interactions with target proteins (e.g., DNA gyrase for antimicrobial activity) to rationalize activity gaps .
- Metabolic stability assays : Test hepatic microsomal degradation to rule out rapid metabolism as a cause of reduced efficacy .
Q. What strategies optimize the compound’s solubility and stability in biological assays?
Q. How can structure-activity relationship (SAR) studies be designed for this compound?
- Core modifications : Synthesize analogs with variations in:
- Oxadiazole substituents : Replace furan with pyridine or phenyl groups .
- Indole position : Shift the oxadiazole from C3 to C5 of the indole .
- Biological testing : Screen analogs against a panel of targets (e.g., kinases, GPCRs) to identify selectivity trends .
- Data analysis : Use multivariate regression to correlate logP, polar surface area, and bioactivity .
Methodological Considerations
Q. What analytical techniques resolve contradictions in spectral data?
Q. How should researchers handle safety and toxicity concerns during synthesis?
- Hazard mitigation : Use fume hoods for POCl₃ (corrosive) and sodium hydride (flammable) .
- First aid protocols : Immediate rinsing for skin/eye contact (15 min water flush) and activated charcoal for ingestion .
- Toxicity screening : Conduct Ames tests for mutagenicity and acute toxicity in zebrafish models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
